

UPLC-MS/MS conditions for the separation of Fenofibrate and Fenofibrate-d6

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Compound of Interest

Compound Name: Fenofibrate-d6

Cat. No.: B023405

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An advanced UPLC-MS/MS method has been developed and validated for the sensitive and selective quantification of fenofibric acid, the active metabolite of fenofibrate, along with its deuterated internal standard, fenofibric acid-d6, in biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of fenofibrate.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Accurate and reliable quantification of fenofibric acid is crucial for assessing the efficacy and safety of fenofibrate formulations. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this purpose. This document outlines the optimized UPLC-MS/MS conditions for the separation and quantification of fenofibric acid and its stable isotope-labeled internal standard, fenofibric acid-d6.

Experimental

Materials and Reagents

- Fenofibric Acid (FFA) reference standard
- Fenofibric Acid-d6 (FFA-d6) internal standard (IS)

- HPLC-grade acetonitrile and methanol
- Formic acid, LC-MS grade
- Ultrapure water
- Human plasma (or other relevant biological matrix)

UPLC Conditions

The chromatographic separation was performed on a Waters Acquity UPLC system. The optimized parameters are summarized in the table below.

Parameter	Condition
UPLC System	Waters Acquity UPLC
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Run Time	4 minutes
Gradient Program	Time (min): %B0.0: 502.0: 952.5: 952.6: 504.0: 50

MS/MS Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was conducted in negative ionization mode. The key MS/MS parameters are detailed in the table below.

Parameter	Condition
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	Fenofibric Acid: m/z 317.2 → 230.7[1]Fenofibric Acid-d6: m/z 322.9 → 230.8[2][3]
Collision Energy (CE)	Fenofibric Acid: 20 V[1]Fenofibric Acid-d6: Optimized to match FFA
Declustering Potential (DP)	Fenofibric Acid: 55 V[1]Fenofibric Acid-d6: Optimized to match FFA
Source Temperature	500 °C
IonSpray Voltage	-4500 V

Protocols

Standard and Quality Control (QC) Sample Preparation

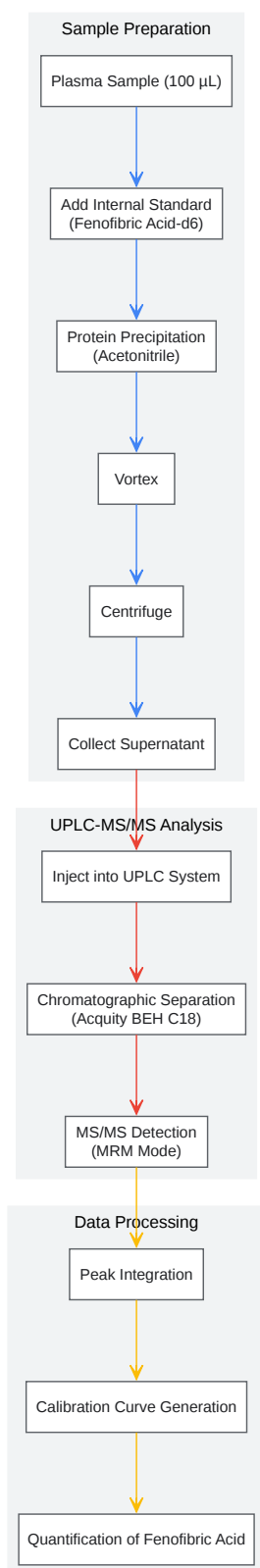
- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.
- **Working Standard Solutions:** Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
- **Internal Standard Working Solution:** Dilute the fenofibric acid-d6 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
- **Spiking:** Spike blank plasma with the working standard solutions to prepare calibration standards and quality control samples.

Sample Preparation Protocol (Protein Precipitation)

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

- Add 20 μ L of the internal standard working solution (100 ng/mL Fenofibric Acid-d6) and vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject a portion of the supernatant into the UPLC-MS/MS system.

Experimental Workflow



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